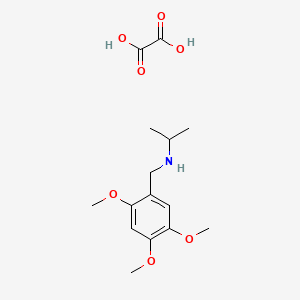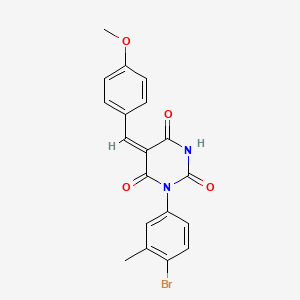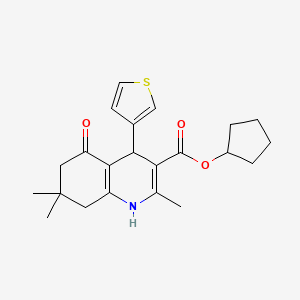![molecular formula C15H24OS B4883373 1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene](/img/structure/B4883373.png)
1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene is a chemical compound that belongs to the family of alkylthio ethers. It is commonly known as IPB or IPBTO and is used in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of IPB is not well understood. However, it is believed to act as a nucleophile in organic reactions, forming covalent bonds with other molecules. IPB may also act as a radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects
IPB has been shown to have antioxidant properties, which may have potential therapeutic applications. It has also been shown to inhibit the growth of certain cancer cells in vitro, although more research is needed to determine its potential as a cancer treatment. IPB has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPB in lab experiments is its high purity, which ensures reproducibility of results. It is also relatively easy to synthesize and is readily available from commercial suppliers. However, IPB has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research on IPB. One area of interest is its potential as a cancer treatment, as preliminary studies have shown promising results. Another area of interest is its potential as an antioxidant and anti-inflammatory agent, which may have applications in the treatment of various diseases. Additionally, research on the synthesis of IPB derivatives may lead to the development of new organic compounds with unique properties and potential applications in various fields.
Métodos De Síntesis
The synthesis of IPB involves the reaction of 2,4-dimethylphenol with isopropylthiol in the presence of a base, followed by the addition of 1,4-dibromobutane. The resulting product is then purified through column chromatography to obtain pure IPB.
Aplicaciones Científicas De Investigación
IPB is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is commonly used in the synthesis of thioethers, which are important building blocks for the production of pharmaceuticals, agrochemicals, and other organic compounds. IPB is also used in the synthesis of dendrimers, which are highly branched, three-dimensional macromolecules that have potential applications in drug delivery, catalysis, and nanotechnology.
Propiedades
IUPAC Name |
2,4-dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24OS/c1-12(2)17-10-6-5-9-16-15-8-7-13(3)11-14(15)4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSUDGBRYOZDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCSC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4883295.png)
![7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4883296.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4883304.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4883327.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-3-methylbutanamide](/img/structure/B4883333.png)
![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4883334.png)
![ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4883350.png)




![1-acetyl-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4883394.png)
